molecular formula C8H9N5 B14854004 (2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine CAS No. 1017795-12-8

(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine

Katalognummer: B14854004
CAS-Nummer: 1017795-12-8
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: ZMDZZRPDPJPPQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine: is a heterocyclic compound that features both pyrazole and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-chloropyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methanamine under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, (2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The exact mechanism of action of (2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the biological context and the specific derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable scaffold for the development of new compounds with diverse applications.

Eigenschaften

CAS-Nummer

1017795-12-8

Molekularformel

C8H9N5

Molekulargewicht

175.19 g/mol

IUPAC-Name

(2-pyrazol-1-ylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C8H9N5/c9-4-7-5-10-8(11-6-7)13-3-1-2-12-13/h1-3,5-6H,4,9H2

InChI-Schlüssel

ZMDZZRPDPJPPQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=NC=C(C=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.